molecular formula C15H21BrN2O3 B3268351 tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate CAS No. 478366-37-9

tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B3268351
CAS RN: 478366-37-9
M. Wt: 357.24 g/mol
InChI Key: DSGIBSUKMYMPIK-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate is not fully understood. However, studies have suggested that it may work by inhibiting specific enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. Studies have suggested that it may have antioxidant, anti-inflammatory, and analgesic properties. It has also been shown to inhibit the growth and proliferation of cancer cells and reduce the symptoms of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity levels. However, it also has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for greater efficiency and yield.
Conclusion
In conclusion, tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that has potential applications in various fields, particularly in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in scientific research.

Scientific Research Applications

Tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a pain reliever and anti-inflammatory agent.

properties

IUPAC Name

tert-butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-14(2,3)21-13(19)18-9-7-15(20,8-10-18)11-5-4-6-12(16)17-11/h4-6,20H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGIBSUKMYMPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101142428
Record name 1,1-Dimethylethyl 4-(6-bromo-2-pyridinyl)-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate

CAS RN

478366-37-9
Record name 1,1-Dimethylethyl 4-(6-bromo-2-pyridinyl)-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478366-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(6-bromo-2-pyridinyl)-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dibromopyridine (34 g) in dichloromethane (740 ml) is added dropwise, at −78° C. under argon, n-butyllithium (1.6 M in tetrahydrofuran, 100 ml). The reaction mixture is stirred at −78° C. for 20 minutes and then tert-butyl 4-oxopiperidine-1-carboxylate is added. The mixture is stirred at room temperature for 20 minutes. The reaction mixture is subsequently admixed with saturated ammonium chloride solution at 30° C. and the aqueous phase is removed. After the aqueous phase has been extracted with dichloromethane, the combined organic phases are dried over sodium sulphate and concentrated under reduced pressure. The residue is purified by chromatography. This gives tert-butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate (60 g).
Quantity
34 g
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740 mL
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100 mL
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Synthesis routes and methods II

Procedure details

As shown in FIG. 7—step i, to a solution of 2,6-dibromopyridine (4.738 g) in dichloromethane (80 mL) was added dropwise n-butyllithium (2.5 N, 8.9 mL) at or below −65° C., followed by stirring at this temperature for 20 min. 4-Oxo-piperidine-1-carboxylic acid tert-butyl ester (compound 1030) (4.38 g) was added. After 15 min, the temperature was brought up to −30° C. and a saturated aqueous ammonium chloride solution (100 mL) was added. The organic and aqueous layers were separated, the aqueous layer extracted with dichloromethane (2×80 mL). The combined organics were evaporated to gave a residue which was triturated with hexane to give 6-bromo-4′-hydroxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′]bipyridinyl-1′-carboxylic acid tert-butyl ester (compound 1031) as a white solid (7.05 g).
Quantity
4.738 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
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reactant
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Quantity
4.38 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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